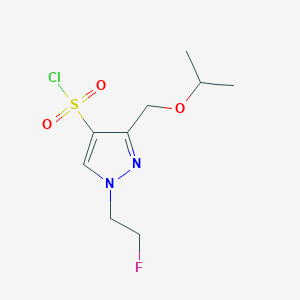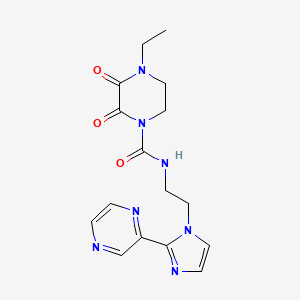![molecular formula C21H15NO4 B2946779 (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid CAS No. 380574-40-3](/img/structure/B2946779.png)
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a cyclopentaquinoline core
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a cyclopentaquinoline derivative. The key steps include:
Formation of Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Coupling Reaction: The benzodioxole moiety is then coupled with a cyclopentaquinoline derivative using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.
Final Cyclization and Functionalization: The intermediate product undergoes cyclization and functionalization to introduce the carboxylic acid group, typically using reagents like acetic anhydride and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzodioxole moiety or the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of quinoline derivatives with additional ketone or aldehyde groups.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex molecular structure.
作用机制
The mechanism of action of (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like tyrosine kinases by binding to their active sites, thereby blocking the signaling pathways essential for cancer cell growth and survival.
相似化合物的比较
Similar Compounds
- (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydroquinoline-4-carboxylic acid
- (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydroisoquinoline-5-carboxylic acid
Uniqueness
Compared to similar compounds, (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid has a unique cyclopentaquinoline core, which may confer distinct biological activities and physical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2H-1,3-benzodioxol-5-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid' involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with cyclopenta[b]quinoline-9-carboxylic acid in the presence of a suitable catalyst and solvent.", "Starting Materials": [ "2H-1,3-benzodioxole-5-carbaldehyde", "cyclopenta[b]quinoline-9-carboxylic acid", "catalyst", "solvent" ], "Reaction": [ "Dissolve 2H-1,3-benzodioxole-5-carbaldehyde (1.0 equiv) and cyclopenta[b]quinoline-9-carboxylic acid (1.0 equiv) in a suitable solvent (e.g. ethanol, toluene) under nitrogen atmosphere.", "Add a suitable catalyst (e.g. p-toluenesulfonic acid, trifluoroacetic acid) to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux for several hours until TLC analysis shows complete consumption of starting materials.", "Cool the reaction mixture to room temperature and add a suitable base (e.g. sodium bicarbonate, potassium carbonate) to neutralize the reaction mixture.", "Extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane) and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a solid." ] } | |
CAS 编号 |
380574-40-3 |
分子式 |
C21H15NO4 |
分子量 |
345.3 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C21H15NO4/c23-21(24)19-14-3-1-2-4-16(14)22-20-13(6-7-15(19)20)9-12-5-8-17-18(10-12)26-11-25-17/h1-5,8-10H,6-7,11H2,(H,23,24) |
InChI 键 |
FQUAQJOMDCUQHG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC5=C(C=C4)OCO5)C(=O)O |
规范 SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC5=C(C=C4)OCO5)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2946696.png)
![6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2946697.png)
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2946698.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide](/img/structure/B2946700.png)
![N'-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2946702.png)
![5-(4-ethylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2946704.png)


![3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide](/img/structure/B2946708.png)
![5-Methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2946710.png)
![5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one](/img/structure/B2946711.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2946712.png)
![N-(2-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2946714.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide](/img/structure/B2946716.png)
